(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane
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Overview
Description
(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidative addition, transmetalation, and reductive elimination to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-chloro-5-fluorophenyl)(methyl)sulfane: Similar structure but with different positions of halogen atoms.
(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane: Contains a benzyloxy group instead of a chloro group.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Similar halogenation pattern but with a benzoate group instead of a methylsulfane group.
Uniqueness
The uniqueness of (5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane lies in its specific arrangement of halogen atoms and the presence of the methylsulfane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H5BrClFS |
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Molecular Weight |
255.54 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5BrClFS/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
InChI Key |
HAJXFDCZEGASFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC(=C1)Br)Cl)F |
Origin of Product |
United States |
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